molecular formula C14H10O4 B12631221 2H,2'H-4,4'-Bi-1,3-benzodioxole CAS No. 918875-64-6

2H,2'H-4,4'-Bi-1,3-benzodioxole

Cat. No.: B12631221
CAS No.: 918875-64-6
M. Wt: 242.23 g/mol
InChI Key: UYEWBYUONOEGMZ-UHFFFAOYSA-N
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Description

2H,2’H-4,4’-Bi-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of two benzodioxole units connected via a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,2’H-4,4’-Bi-1,3-benzodioxole typically involves the coupling of two 1,3-benzodioxole units. One common method is the oxidative coupling reaction, where 1,3-benzodioxole is treated with an oxidizing agent such as ferric chloride (FeCl3) in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of 2H,2’H-4,4’-Bi-1,3-benzodioxole can be scaled up using continuous flow processes. These processes offer advantages such as improved heat and mass transfer, precise temperature control, and easier scalability. The use of recyclable heterogeneous catalysts can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H,2’H-4,4’-Bi-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzodioxole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce nitro or halogen groups into the benzodioxole rings .

Scientific Research Applications

2H,2’H-4,4’-Bi-1,3-benzodioxole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H,2’H-4,4’-Bi-1,3-benzodioxole involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants. The compound binds to the auxin receptor TIR1, enhancing auxin-related signaling pathways and promoting root development .

Comparison with Similar Compounds

    1,3-Benzodioxole: A simpler analog with one benzodioxole unit.

    4,4’-Bi-1,3-benzodioxole: A closely related compound with a similar structure.

Uniqueness: 2H,2’H-4,4’-Bi-1,3-benzodioxole is unique due to its dimeric structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

918875-64-6

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-(1,3-benzodioxol-4-yl)-1,3-benzodioxole

InChI

InChI=1S/C14H10O4/c1-3-9(13-11(5-1)15-7-17-13)10-4-2-6-12-14(10)18-8-16-12/h1-6H,7-8H2

InChI Key

UYEWBYUONOEGMZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)C3=C4C(=CC=C3)OCO4

Origin of Product

United States

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